N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting from a suitable precursor, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Thioether Formation: The thiophene moiety can be introduced via nucleophilic substitution reactions, where a thiol group reacts with an electrophilic carbon center.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the triazole ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for its potential activity against various pathogens or cancer cell lines.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They might be investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, triazole derivatives can be used in the development of agrochemicals, such as herbicides or fungicides. They might also find applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness
N-(2-Bromophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
618412-30-9 |
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Molecular Formula |
C16H15BrN4OS2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15BrN4OS2/c1-2-21-15(13-8-5-9-23-13)19-20-16(21)24-10-14(22)18-12-7-4-3-6-11(12)17/h3-9H,2,10H2,1H3,(H,18,22) |
InChI Key |
RLGWKYIYHVXSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3 |
Origin of Product |
United States |
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